molecular formula C18H23N3O2S B2711983 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide CAS No. 1706080-18-3

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2711983
CAS No.: 1706080-18-3
M. Wt: 345.46
InChI Key: NTWQUGBXGAYVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide is a synthetic pyrazole derivative intended for research use in chemical biology and medicinal chemistry investigations. Pyrazole-based compounds are recognized in scientific literature as a privileged structure in drug discovery , with demonstrated potential across multiple therapeutic areas . The 1H-pyrazol-4-yl core structure present in this compound is a significant pharmacophore. Specifically, N-(1H-pyrazol-4-yl)carboxamide derivatives have been explored as potent and selective inhibitors for various enzymatic targets, such as interleukin-1 receptor associated kinase 4 (IRAK4), highlighting the strategic value of this chemotype in developing targeted therapeutic agents . The molecular structure incorporates a tetrahydropyran (oxan-4-yl) group, which can favorably influence the compound's physicochemical properties and pharmacokinetic profile, and a phenylsulfanyl moiety that may contribute to interactions with biological targets. Researchers can utilize this compound to explore its potential biological activities and mechanism of action. Pyrazole derivatives are reported in scientific studies to exhibit a diverse range of bioactivities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(8-11-24-17-4-2-1-3-5-17)20-16-12-19-21(14-16)13-15-6-9-23-10-7-15/h1-5,12,14-15H,6-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQUGBXGAYVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenylthio group and the tetrahydro-2H-pyran-4-yl moiety. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrazole ring or phenylthio group.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio group and pyrazole ring are known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Data Table: Comparative Overview of Pyrazole Derivatives

Compound Core Structure R1 (Position 1) R4 (Position 4) Synthesis Yield Melting Point Key Properties Reference
Target Compound Pyrazole Oxan-4-ylmethyl 3-(Phenylsulfanyl)propanamide N/A N/A Hypothetical solubility
Compound 7 () Pyrazole 4-Bromophenyl tert-Butylsulfonyl propanamide 22% N/A Antimycobacterial
Compound Pyrazolo-pyrimidine Chromenyl ethyl Sulfonamide 28% 175–178°C Kinase inhibition
Compound Pyrazole 1,5-Dimethyl, 3-oxo Methylsulfanyl acetamide N/A N/A High-resolution crystal
Compound Pyrazole 3-Chlorophenoxymethyl Sulfonamide N/A N/A Ether-linked substituent

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(phenylsulfanyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : The compound features a pyrazole ring substituted with an oxan moiety and a phenylsulfanyl group.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the pyrazole and sulfanyl groups have shown varying degrees of activity against several bacterial strains.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

These findings suggest that modifications in the structure can enhance antibacterial potency, indicating a promising avenue for further research.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively.

In a study assessing enzyme inhibition, several derivatives were tested:

CompoundEnzyme TargetIC50 (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.21 ± 0.005
Compound FAChE6.28 ± 0.003

The results indicate that certain modifications can significantly enhance inhibitory activity, making these compounds potential candidates for drug development.

Study on Antibacterial Properties

In a comprehensive study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various compounds with similar moieties to this compound. They reported moderate to strong antibacterial activity against specific strains, particularly highlighting the importance of the sulfamoyl group in enhancing efficacy .

Study on Enzyme Inhibition

Another research effort focused on the enzyme inhibitory properties of related compounds. The study demonstrated that derivatives with both pyrazole and sulfanyl functionalities exhibited strong inhibitory effects on urease, suggesting their potential use in treating related disorders . The IC50 values obtained were significantly lower than those of standard inhibitors, indicating superior potency.

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